![molecular formula C14H20FN3OS B5556916 3-(3-fluoro-4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5556916.png)
3-(3-fluoro-4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea
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Overview
Description
3-(3-fluoro-4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea is a chemical compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This particular compound features a fluorinated aromatic ring, a morpholine moiety, and a thiourea functional group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 3-fluoro-4-methylaniline with 2-(morpholin-4-yl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
3-(3-fluoro-4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The fluorinated aromatic ring and morpholine moiety contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-morpholinoaniline: Shares the fluorinated aromatic ring and morpholine moiety but lacks the thiourea group.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a similar thiourea group but with different substituents on the aromatic ring.
Uniqueness
3-(3-fluoro-4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the morpholine moiety improves its solubility and bioavailability.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3OS/c1-11-2-3-12(10-13(11)15)17-14(20)16-4-5-18-6-8-19-9-7-18/h2-3,10H,4-9H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDRCBBXJVCNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCCN2CCOCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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